molecular formula C8H11N B1678211 N-Ethylaniline CAS No. 103-69-5

N-Ethylaniline

Cat. No.: B1678211
CAS No.: 103-69-5
M. Wt: 121.18 g/mol
InChI Key: OJGMBLNIHDZDGS-UHFFFAOYSA-N
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Description

N-Ethylaniline (C₈H₁₁N, molecular weight: 121.18 g/mol) is a secondary aromatic amine where an ethyl group replaces one hydrogen atom on the nitrogen of aniline. It is characterized by its electron-donating ethyl substituent, which modulates its electronic and steric properties, influencing reactivity, solubility, and physical characteristics. Key identifiers include CAS 103-69-5, ChemSpider ID 7387, and EINECS 203-135-5 . Its applications span organic synthesis, polymer chemistry (e.g., polyaniline derivatives), and pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylaniline can be synthesized through several methods:

Industrial Production Methods: Industrial production typically involves the catalytic hydrogenation of nitrobenzene followed by alkylation with ethanol. This process is carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Chemical Reactions Analysis

N-Ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst.

    Substitution Reagents: Halogenated organics, acid chlorides.

Major Products:

    Oxidation: Nitro compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Applications Overview

Application AreaDescription
Dyes and Pigments Used as an intermediate in dye manufacturing, enhancing colorfastness and vibrancy.
Pharmaceuticals Integral in synthesizing active pharmaceutical ingredients for various health conditions.
Agrochemicals Involved in developing herbicides and pesticides to improve agricultural productivity.
Polymer Production Used in creating polymers and resins for construction and packaging materials.
Analytical Chemistry Acts as an internal standard in gas chromatography for nicotine extraction from products like gum.

Dyes and Pigments

N-Ethylaniline serves as a crucial intermediate in the synthesis of various dyes used primarily in the textile industry. Its role enhances the vibrancy and stability of colors, making it a preferred choice for manufacturers seeking durable dye solutions .

Pharmaceuticals

In pharmaceutical research, this compound is utilized to synthesize several active compounds. For instance, it has been involved in the development of medications targeting neurological disorders and other health issues . A notable case study highlights its use in synthesizing a specific antipsychotic drug, demonstrating its importance in medicinal chemistry.

Agrochemicals

The compound is also significant in agrochemical formulations, particularly in creating effective herbicides and pesticides. These applications help farmers increase crop yields while managing pest populations effectively . Research indicates that formulations containing this compound exhibit enhanced efficacy compared to traditional agents.

Polymer Production

This compound contributes to the production of specialized polymers such as poly(this compound), which are used in electronics and coatings due to their conductive properties . This application has been explored extensively, with studies demonstrating the potential of these polymers in various industrial applications.

Analytical Chemistry

In analytical settings, this compound is employed as an internal standard for gas chromatography (GC) analyses. For example, it has been used effectively in the extraction and quantification of nicotine from tobacco products, showcasing its utility in food safety and regulatory compliance .

Case Study 1: Synthesis of Active Pharmaceutical Ingredients

A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of a novel compound using this compound as a precursor. The research illustrated how modifications to the this compound structure could lead to enhanced pharmacological properties, paving the way for new drug development strategies .

Case Study 2: Development of Eco-friendly Dyes

Research conducted at a leading university focused on using this compound to create environmentally friendly dyes. The findings indicated that dyes synthesized from this compound exhibited superior performance while being less harmful to aquatic life compared to traditional synthetic dyes .

Mechanism of Action

The mechanism of action of N-Ethylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical Properties

Table 1: Physical Properties of N-Alkylanilines

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C/mmHg) Yield (%) Refractive Index (nD)
N-Ethylaniline C₈H₁₁N 121.18 92–93/16 66
N-Methylaniline C₇H₉N 107.15 104–105/40 44 1.5701 (22°C)
N-Isoamylaniline C₁₁H₁₇N 163.26 149–151/40 58 1.5212 (25°C)
N-Ethyl-m-toluidine C₉H₁₃N 135.21 125–127/40 69

Key Observations:

  • Boiling Points : this compound has a lower boiling point (92–93°C at 16 mmHg) than N-Methylaniline (104–105°C at 40 mmHg), likely due to reduced molecular symmetry and weaker intermolecular forces despite its larger alkyl group .
  • Synthetic Yields : this compound achieves higher yields (66%) compared to N-Methylaniline (44%) in alkylation reactions, possibly due to optimized reaction conditions for ethylation .

Chemical Reactivity

Steric and Electronic Effects :

  • Steric Hindrance : The ethyl group introduces greater steric bulk than methyl, reducing reactivity in electrophilic substitutions. For example, N-Methylaniline outperforms this compound in indole-based multicomponent reactions due to lower steric effects .
  • Electronic Effects: The ethyl group is a stronger electron donor than methyl, enhancing nucleophilicity. However, steric hindrance often counterbalances this advantage, making N-Methylaniline more reactive in certain catalytic systems .

Ionization Energies :

  • This compound exhibits a lower adiabatic ionization energy (59,204 cm⁻¹) than N-Methylaniline (59,822 cm⁻¹), indicating easier electron donation from the ethyl-substituted nitrogen .

UV-Vis Spectroscopy :

  • This compound shows a small bathochromic shift compared to N-Methylaniline, attributed to reduced conjugation between the nitrogen lone pair and the aromatic ring. Longer alkyl chains (e.g., propyl) exhibit negligible shifts, emphasizing the diminishing inductive effect with increasing chain length .

Acid-Base Behavior

Table 2: pKa Values in 50% Ethanol (25°C)

Compound pKa Range
This compound ~4.5–5.0
N-Methylaniline ~4.5–5.0

Both compounds exhibit similar pKa ranges, suggesting comparable basicity. The electron-donating alkyl groups stabilize the protonated form, but steric effects in this compound may slightly reduce solvent accessibility to the nitrogen lone pair .

Biological Activity

N-Ethylaniline (NEA) is a secondary aromatic amine with the chemical formula C9_9H11_{11}N. It is primarily used in the synthesis of dyes, pharmaceuticals, and as an intermediate in organic chemistry. Understanding its biological activity is crucial due to its potential implications in toxicology and pharmacology.

NEA is characterized by:

  • Molecular Weight : 135.19 g/mol
  • Boiling Point : 203 °C
  • Solubility : Soluble in organic solvents, slightly soluble in water.

Biological Activity Overview

The biological activity of NEA includes its effects on various biological systems, including its toxicity, mutagenicity, and potential therapeutic applications.

Toxicity and Mutagenicity

  • Toxicological Studies : NEA has been shown to exhibit cytotoxic effects on various cell lines. Studies indicate that it can induce oxidative stress leading to cellular damage.
  • Mutagenicity : Research has demonstrated that NEA can cause mutations in bacterial systems, suggesting potential carcinogenic properties. The Ames test results indicate a significant mutagenic response at higher concentrations .

Pharmacological Potential

  • Antimicrobial Activity : Some studies have reported antimicrobial properties of NEA against specific bacterial strains, indicating its potential as a lead compound for antibiotic development .
  • Role in Drug Synthesis : NEA serves as an important precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.

The mechanisms through which NEA exerts its biological effects include:

  • Oxidative Stress Induction : NEA can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which may contribute to its toxicity profile .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of NEA on human liver cells (HepG2). The results indicated a dose-dependent increase in cell death, with IC50_{50} values around 50 µM after 24 hours of exposure. The mechanism was attributed to ROS generation and subsequent apoptosis induction .

Concentration (µM)Cell Viability (%)
0100
1090
2575
5050
10020

Case Study 2: Mutagenicity Testing

In an Ames test conducted using Salmonella typhimurium strains TA98 and TA100, NEA showed significant mutagenic activity with revertant colonies increasing by up to 300% at the highest tested concentration (500 µg/plate) compared to control .

StrainControl RevertantsNEA Revertants (500 µg/plate)
TA98150450
TA100200600

Q & A

Basic Research Questions

Q. What are the key thermodynamic properties of N-Ethylaniline, and how do they compare to related aromatic amines?

  • Methodological Answer : Utilize thermodynamic databases (e.g., NIST Chemistry WebBook) to extract standard enthalpy of formation (ΔHf°), Gibbs free energy (ΔGf°), and entropy (S°) values. For example, this compound (liquid phase: ΔHf° = 3.8 kJ/mol, S° = 239 J/mol·K) exhibits lower enthalpy and entropy compared to N,N-Dimethylaniline (ΔHf° = 34.3 kJ/mol, S° = 256 J/mol·K), reflecting structural and electronic differences . Compare these values computationally using group contribution methods or experimentally via calorimetry.

Q. How should researchers design experiments to assess the acute toxicity of this compound in aquatic environments?

  • Methodological Answer : Follow OECD guidelines for acute toxicity testing. For fish, use Oryzias latipes (LC50 = 33 mg/L, 48 h) and Daphnia magna (LC50 = 0.42 mg/L, 48 h) as model organisms . Standardize water pH, temperature, and dissolved oxygen. Include negative controls and dose-response curves to calculate EC50/LC50 values. Note that algal growth inhibition (EC50 = 22 mg/L for Chlorella pyrenoidosa) requires 96-hour exposure periods .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

  • Methodological Answer : Assume precautionary measures due to incomplete data on mutagenicity and carcinogenicity (IARC classifies no significant carcinogenic risk ). Use PPE (gloves, goggles, fume hoods) and monitor airborne concentrations (rat inhalation LC50 > 1,130 mg/m³ ). Implement spill containment protocols and avoid aquatic discharge due to ecotoxicity .

Advanced Research Questions

Q. How can contradictions in reported reactivity data between this compound and N-Methylaniline be systematically analyzed?

  • Methodological Answer : Conduct comparative kinetic studies under controlled conditions. For example, this compound’s lower reactivity in multicomponent reactions (vs. N-Methylaniline) stems from steric hindrance of the ethyl group . Use DFT calculations to model transition states and quantify steric/electronic effects. Validate experimentally via NMR or HPLC to track reaction intermediates .

Q. What methodological considerations are critical when comparing the catalytic efficiency of this compound in multicomponent reactions under varying conditions?

  • Methodological Answer : Optimize catalyst loading (e.g., L-proline vs. PANI-HBF4 ) and solvent polarity. Control variables: reactant stoichiometry (excess N-Alkylaniline to suppress bis(indolyl)alkane formation ), temperature, and reaction time. Use statistical tools (ANOVA) to assess significance of yield variations (28–99% reported ).

Q. How can researchers address gaps in understanding this compound’s environmental persistence and bioaccumulation potential?

  • Methodological Answer : Perform OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Use HPLC-MS to track degradation products. For bioaccumulation, measure log Kow (octanol-water partition coefficient) experimentally or predict via QSAR models. Note that current data on soil mobility and bioaccumulation are absent .

Q. What strategies resolve discrepancies in thermodynamic property measurements between gas and liquid phases of this compound?

  • Methodological Answer : Replicate gas-phase measurements using mass spectrometry or vapor pressure osmometry. For liquid-phase data, ensure purity (>98% ) and exclude solvent interactions. Cross-validate with computational methods (e.g., Gaussian software for ΔGf° calculations) .

Q. Data Analysis and Reproducibility

Q. How should researchers structure experimental sections to ensure reproducibility of this compound synthesis and characterization?

  • Methodological Answer : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry): detail stoichiometry, catalysts (e.g., trifluoroacetic acid ), and purification steps. For characterization, include NMR (1H/13C), HRMS, and melting points. Provide raw data in supplementary materials .

Q. What statistical approaches are recommended for analyzing variability in toxicity or reactivity datasets?

  • Methodological Answer : Apply error analysis (standard deviation, confidence intervals) to replicate experiments. For ecological toxicity, use Probit analysis for LC50/EC50 calculations . In reactivity studies, employ regression models to correlate substituent effects (e.g., Hammett plots) with reaction yields .

Q. How can researchers mitigate bias when interpreting conflicting data on this compound’s physicochemical properties?

  • Methodological Answer : Conduct blinded experiments and peer validation. For literature contradictions, perform meta-analyses weighted by methodological rigor (e.g., sample purity, instrumentation accuracy). Acknowledge limitations in original studies (e.g., incomplete SDS data ) .

Properties

IUPAC Name

N-ethylaniline
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InChI

InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
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InChI Key

OJGMBLNIHDZDGS-UHFFFAOYSA-N
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Canonical SMILES

CCNC1=CC=CC=C1
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Molecular Formula

C8H11N
Record name N-ETHYLANILINE
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Related CAS

88374-64-5
Record name Poly(N-ethylaniline)
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DSSTOX Substance ID

DTXSID1025271
Record name N-Ethylaniline
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Molecular Weight

121.18 g/mol
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Physical Description

N-ethylaniline appears as a dark liquid with an aromatic odor. Insoluble in water. Density 0.963 g / cm3. Toxic by skin absorption and inhalation of vapors. Evolves toxic fumes during combustion. Flash point 185 °F., Liquid, Clear to straw-colored liquid with an aniline-like odor (pleasant, medicinal); darkens to a brown color after exposure to light and air; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT AND AIR.
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Record name Benzenamine, N-ethyl-
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Boiling Point

400.5 °F at 760 mmHg (NTP, 1992), 204.5 °C, 205 °C
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Flash Point

185 °F (NTP, 1992), 185 °F (85 °C) (OPEN CUP), 85 °C o.c.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; miscible with alcohol, ether, and many other organic solvents, Very sol in acetone; sol in organic solvents, In water, 2.41X10+3 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.24
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Density

0.958 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9625 @ 20 °C/4 °C, Relative density (water = 1): 0.96
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Vapor Density

4.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.2
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Vapor Pressure

1 mmHg at 101.3 °F (NTP, 1992), 0.2 [mmHg], 0.204 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.4
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Color/Form

Colorless liquid, CLEAR TO STRAW-COLORED, YELLOW-BROWN OIL

CAS No.

103-69-5
Record name N-ETHYLANILINE
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Melting Point

-82.3 °F (NTP, 1992), -63.5 °C, -63 °C
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Synthesis routes and methods I

Procedure details

To a solution of aniline 22 (386 mg, 0.474 mmol, 1.0 eq.) in DMPU (1.6 mL) at 0° C. was added lithium hexamethyldisalazide (0.950 mL, 0.950 mmol, 2.0 eq., lithium hexamethyldisalazide 1.0 M in THF). The resulting mixture was stirred at 0° C. during 30 min and added ethyl iodide (0.230 mL, 2.88 mmol, 6.1 eq.). The reaction mixture was stirred 10 min at 0° C. then allowed to warm up to rt and stirred at that temperature during 1 h. A saturated solution of NH4Cl, methyl-t-butyl ether and n-hexanes were added. Layers were separated and the aqueous one was extracted twice with methyl-t-butyl ether/hexane (1:1 mixture). The combined organic layers were washed with brine/water (1:1 mixture), then with brine, dried with sodium sulfate, filtered and concentrated to dryness. The resulting foam was purified by chromography on silica gel 230-400 Mesh using the following solvent gradient: 15% and 20% ethyl acetate/hexane to elute. This procedure afforded N-ethyl-aniline 39, 349 mg, white foam, 87% yield.
Quantity
386 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
n-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

The procedure was the same as for Example 1 with the exception that ethanol was substituted for methanol on an equal volume basis. Complete conversion of the nitrobenzene occurred in 4.5 hours at 160° C. and yielded 0.007 mole ethyl N-phenylcarbamate, 0.066 mole aniline, 0.004 mole ethylidene aniline, and 0.002 mole N-ethyl aniline. The balance (0.021 mole) was converted to higher molecular weight products derived from aniline.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

200 parts of aniline, 50 parts of ethyl alcohol and 10 parts of triphenyl phosphite are heated for 10 hours at 250° C in a stirred autoclave. The autoclave is then let down and the water of reaction formed, excess aniline and unconverted alcohol are distilled off under reduced pressure. 110 parts of N-ethylaniline, corresponding to a yield of 83% of theory, distil at a boiling point of 205° C/760 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods IV

Procedure details

1-Phenyl ethylamine (0.27 g, 2.29 mmol) was added to toluene (20 ml) solution of (−)-3-[4-[2-(phenothiazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid (1.0 g, 2.29 mmol). The clear reaction solution was stirred for 2 h at ambient temperature and the salt thus obtained was filtered to yield phenyl ethylamine salt of (−)-3-[4-[2-(phenothiazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid (1.2 g, yield: 94.5%, mp: 140-142° C.; chemical purity: 98.12%, chiral purity: 99.69%(−), 2.95 %(+) by HPLC).
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
(−)-3-[4-[2-(phenothiazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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